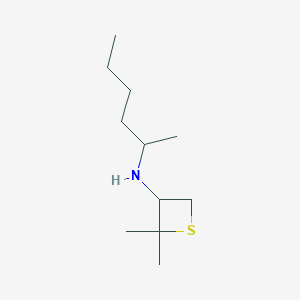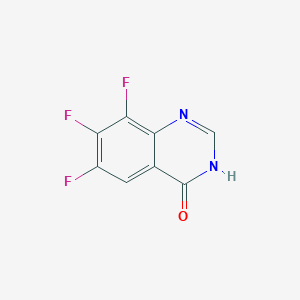
6,7,8-Trifluoroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trifluoroquinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a heterocyclic compound Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoroquinazolin-4(3H)-one typically involves the introduction of fluorine atoms into the quinazolinone core. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms replace hydrogen atoms on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like halogenation, cyclization, and purification to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trifluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8-Trifluoroquinazolin-4(3H)-one depends on its specific biological target In general, fluorinated quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound without fluorine atoms.
6,7,8-Trichloroquinazolin-4(3H)-one: A chlorinated derivative with similar properties.
6,7,8-Tribromoquinazolin-4(3H)-one: A brominated derivative with distinct chemical and biological activities.
Uniqueness
6,7,8-Trifluoroquinazolin-4(3H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or halogenated counterparts. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H3F3N2O |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
6,7,8-trifluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3F3N2O/c9-4-1-3-7(6(11)5(4)10)12-2-13-8(3)14/h1-2H,(H,12,13,14) |
InChI Key |
JLXFKNDPYXSBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
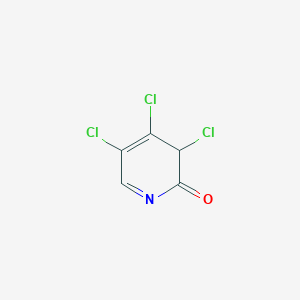
![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
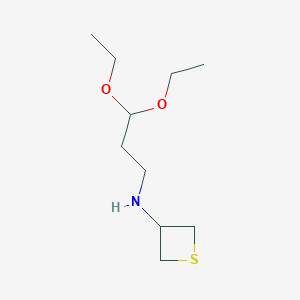
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
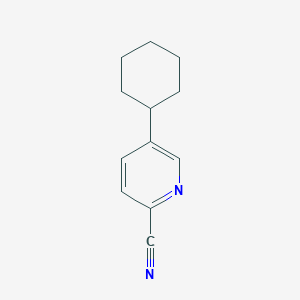

![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)
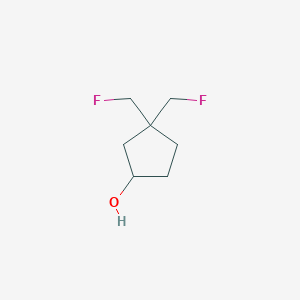
![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
